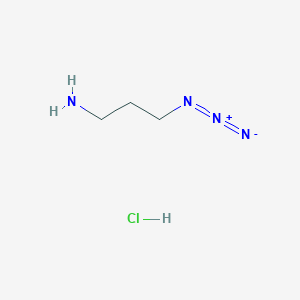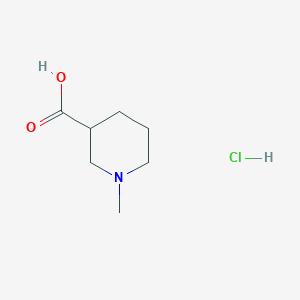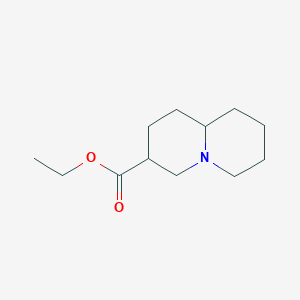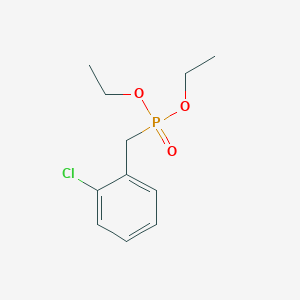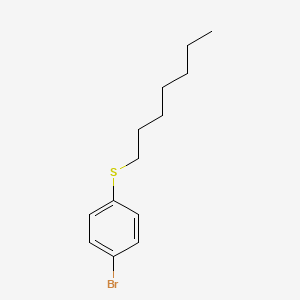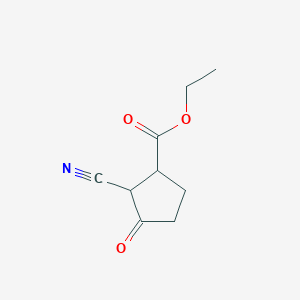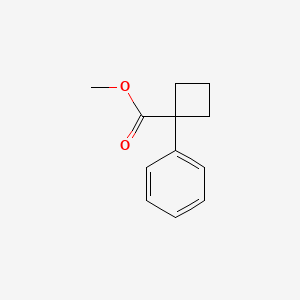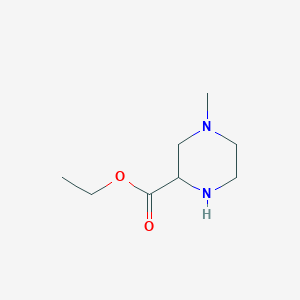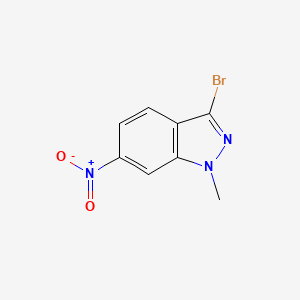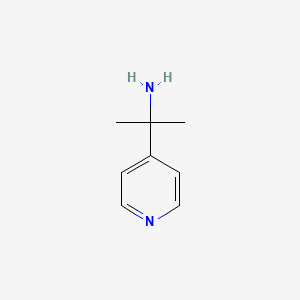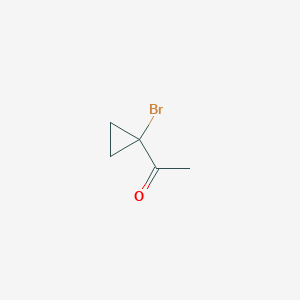![molecular formula C11H14O2 B1338632 2-[(2,4-Dimethylphenoxy)methyl]oxirane CAS No. 20217-04-3](/img/structure/B1338632.png)
2-[(2,4-Dimethylphenoxy)methyl]oxirane
Übersicht
Beschreibung
2-[(2,4-Dimethylphenoxy)methyl]oxirane, also known as DMPO, is an organic compound used in a variety of scientific research applications. DMPO is a non-toxic, colorless liquid that is easily synthesized and used in a variety of lab experiments. It is commonly used as a solvent and in the synthesis of other compounds. DMPO has also been used in a variety of biochemical and physiological studies, and has been found to have many advantages and limitations when used in lab experiments.
Wissenschaftliche Forschungsanwendungen
Biopolymer Modification and Application
The chemical modification of xylan, a form of biopolymer, demonstrates the potential for creating ethers and esters with specific properties, including the use of oxirane compounds in the process. This approach has implications for developing new materials with tailored functionalities for various industrial applications. The synthesis of novel xylan esters and ethers suggests the broad applicability of oxirane derivatives in enhancing biopolymer properties for uses ranging from drug delivery to paper strengthening additives and antimicrobial agents (Petzold-Welcke et al., 2014).
Green Chemistry and Sustainable Solvents
The utilization of 2-methyloxolane (2-MeOx), related to oxirane compounds, highlights a shift towards sustainable solvent alternatives in the extraction of natural products. This environmentally friendly solvent is presented as a viable replacement for conventional petroleum-based solvents, emphasizing the importance of green chemistry in reducing environmental impact while maintaining or enhancing extraction efficiency and safety (Rapinel et al., 2020).
Environmental Remediation
The behavior of phenoxy herbicides, including those structurally related to oxirane compounds, in agricultural environments underlines the crucial role of microbial biodegradation in mitigating environmental pollution. The review of microorganisms' capacity to degrade herbicides like 2,4-D provides insight into potential strategies for employing biological means to address contaminant residues in the environment, highlighting the significance of understanding and harnessing microbial processes for environmental cleanup efforts (Magnoli et al., 2020).
Catalytic Synthesis and Polymer Chemistry
Polyoxymethylene dimethyl ethers (OMEs), which involve oxirane structures in their synthesis pathway, are emerging as clean alternative fuels with the potential for significant environmental benefits. The catalytic synthesis of OMEs from renewable resources, including vegetable oils, showcases the intersection of catalysis, polymer chemistry, and sustainable energy solutions. The development of efficient catalysts and processes for OME synthesis reflects the broader application of oxirane derivatives in producing environmentally friendly and economically viable fuels (Baranowski et al., 2017).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H317, H319, H332, H335, H341, H351 . Precautionary measures include P201, P202, P261, P264, P270, P271, P272, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-[(2,4-dimethylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-3-4-11(9(2)5-8)13-7-10-6-12-10/h3-5,10H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVQIRLANZOASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504574 | |
| Record name | 2-[(2,4-Dimethylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20217-04-3 | |
| Record name | 2-[(2,4-Dimethylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


